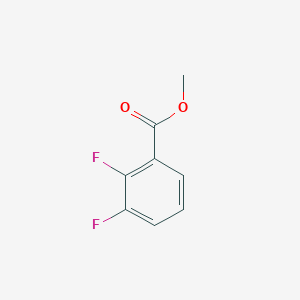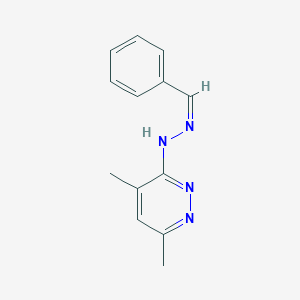
Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone typically involves the reaction of benzaldehyde with 4,6-dimethyl-3-pyridazinylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
化学反应分析
Types of Reactions
Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced hydrazone derivatives, and substitution reactions can result in various substituted hydrazones .
科学研究应用
Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazone derivatives.
Biology: This compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the synthesis of specialty chemicals and as an intermediate in the production of various industrial compounds
作用机制
The mechanism of action of Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may inhibit enzyme activity or alter receptor function. The specific pathways involved depend on the biological context and the target molecules.
相似化合物的比较
Similar Compounds
Benzaldehyde hydrazone: A simpler hydrazone derivative of benzaldehyde.
4,6-Dimethyl-3-pyridazinylhydrazine: The precursor used in the synthesis of Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone.
Pyridazine derivatives: Compounds containing the pyridazine ring, which exhibit a wide range of biological activities
Uniqueness
This compound is unique due to the combination of the benzaldehyde and pyridazine moieties, which confer distinct chemical and biological properties. This compound’s ability to form stable hydrazone linkages and interact with various molecular targets makes it valuable in research and industrial applications .
属性
CAS 编号 |
17258-28-5 |
|---|---|
分子式 |
C13H14N4 |
分子量 |
226.28 g/mol |
IUPAC 名称 |
N-[(Z)-benzylideneamino]-4,6-dimethylpyridazin-3-amine |
InChI |
InChI=1S/C13H14N4/c1-10-8-11(2)15-17-13(10)16-14-9-12-6-4-3-5-7-12/h3-9H,1-2H3,(H,16,17)/b14-9- |
InChI 键 |
CJJLORKREXVXFA-ZROIWOOFSA-N |
SMILES |
CC1=CC(=NN=C1NN=CC2=CC=CC=C2)C |
手性 SMILES |
CC1=CC(=NN=C1N/N=C\C2=CC=CC=C2)C |
规范 SMILES |
CC1=CC(=NN=C1NN=CC2=CC=CC=C2)C |
同义词 |
Benzaldehyde 4,6-dimethyl-3-pyridazinyl hydrazone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


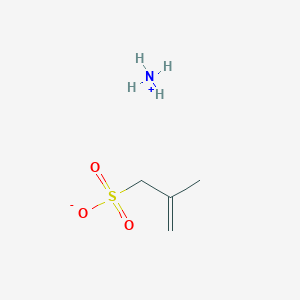
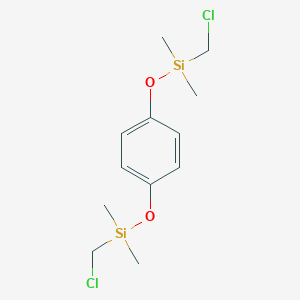
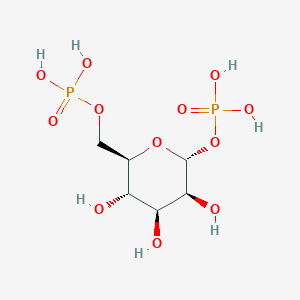
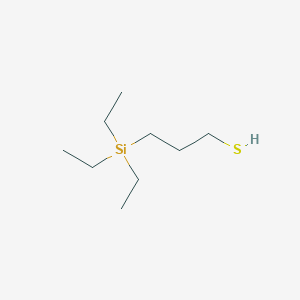
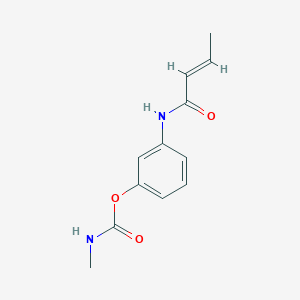
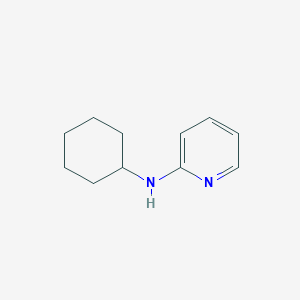
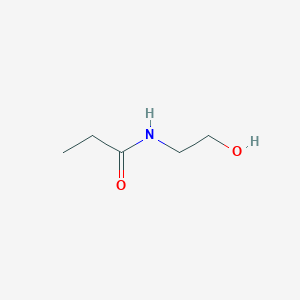
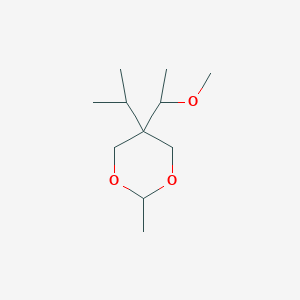
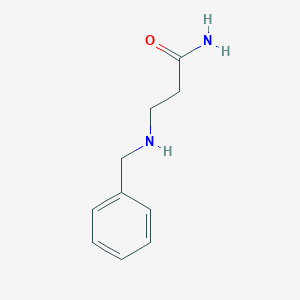
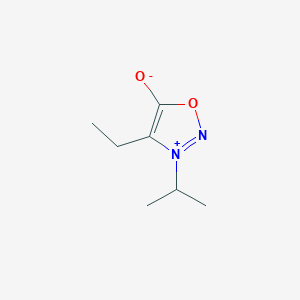
![2-Methyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B95578.png)
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)
![3-[(4-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B95581.png)
